molecular formula C13H14N4S2 B13352411 3-[(Ethylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Ethylsulfanyl)methyl]-6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13352411
M. Wt: 290.4 g/mol
InChI Key: FGASSUIMPHILQJ-UHFFFAOYSA-N
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Description

Ethyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused ring systems are known for their diverse pharmacological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

The synthesis of ethyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-methylphenyl hydrazine with carbon disulfide to form a hydrazinecarbothioamide intermediate. This intermediate then undergoes cyclization with ethyl bromoacetate in the presence of a base to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using microwave irradiation or other advanced techniques to improve yield and reduce reaction time .

Chemical Reactions Analysis

Ethyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. For example, it may inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or acting as an anticonvulsant.

Comparison with Similar Compounds

Ethyl [6-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its fused triazole-thiadiazole ring system. Similar compounds include:

Properties

Molecular Formula

C13H14N4S2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(ethylsulfanylmethyl)-6-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H14N4S2/c1-3-18-8-11-14-15-13-17(11)16-12(19-13)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3

InChI Key

FGASSUIMPHILQJ-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)C

Origin of Product

United States

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